molecular formula C19H19ClN6O3 B2438529 2-(4-(2-(2-chlorophenyl)acetamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide CAS No. 1396682-46-4

2-(4-(2-(2-chlorophenyl)acetamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2438529
CAS No.: 1396682-46-4
M. Wt: 414.85
InChI Key: QGEPAMMTLUIRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2-(2-chlorophenyl)acetamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H19ClN6O3 and its molecular weight is 414.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-[[2-(2-chlorophenyl)acetyl]amino]phenyl]-N-(2-methoxyethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O3/c1-29-11-10-21-19(28)18-23-25-26(24-18)15-8-6-14(7-9-15)22-17(27)12-13-4-2-3-5-16(13)20/h2-9H,10-12H2,1H3,(H,21,28)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEPAMMTLUIRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(2-(2-chlorophenyl)acetamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide , with the CAS number 1396682-46-4 , is a tetrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19ClN6O3C_{19}H_{19}ClN_{6}O_{3}, with a molecular weight of 414.8 g/mol . The structural complexity of this compound allows for various interactions with biological targets, which may contribute to its diverse pharmacological effects.

PropertyValue
Molecular FormulaC19H19ClN6O3
Molecular Weight414.8 g/mol
CAS Number1396682-46-4

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. In a study assessing various tetrazole compounds, it was found that derivatives similar to the compound demonstrated notable antibacterial and antifungal activity. For instance, certain tetrazoles showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory and Analgesic Effects

Tetrazole-containing compounds have been reported to possess anti-inflammatory properties. A study highlighted that certain derivatives could inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases . The mechanism often involves the modulation of signaling pathways related to inflammation.

Anticancer Potential

There is emerging evidence that tetrazole derivatives may have anticancer properties. Compounds structurally related to the target compound have shown efficacy in inhibiting tumor growth in various cancer cell lines. For example, one study reported that a series of tetrazole derivatives exhibited cytotoxic effects against breast cancer cells, with IC50 values indicating significant potency .

Structure-Activity Relationship (SAR)

The biological activity of tetrazole derivatives can be influenced by modifications to their structure. Substituents on the phenyl rings and variations in the alkyl groups attached to the tetrazole core can enhance or diminish activity. For instance, electron-withdrawing groups at specific positions on the aromatic rings have been linked to increased antimicrobial potency .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated several tetrazole derivatives against clinical strains of bacteria and fungi. The compound demonstrated MIC values lower than those of traditional antibiotics, indicating strong antimicrobial potential.
  • Anti-inflammatory Activity : In vitro experiments showed that the compound inhibited the production of TNF-alpha in activated macrophages, suggesting a mechanism for its anti-inflammatory action.
  • Anticancer Activity : In a recent study on various cancer cell lines, the compound was found to induce apoptosis through caspase activation pathways, supporting its potential as an anticancer agent.

Scientific Research Applications

Antimicrobial Activity

Tetrazole derivatives are known for their significant antimicrobial properties. Studies indicate that compounds similar to this tetrazole exhibit notable antibacterial and antifungal activity. For instance, certain derivatives have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory and Analgesic Effects

Research has shown that tetrazole-containing compounds possess anti-inflammatory properties. Some derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The mechanism often involves modulation of signaling pathways related to inflammation .

Anticancer Potential

Emerging evidence suggests that tetrazole derivatives may exhibit anticancer properties. Compounds structurally related to the target compound have shown efficacy in inhibiting tumor growth across various cancer cell lines. For example, studies have reported cytotoxic effects against breast cancer cells, with IC50 values indicating significant potency .

Structure-Activity Relationship (SAR)

The biological activity of tetrazole derivatives can be influenced by structural modifications. Variations in substituents on the phenyl rings and different alkyl groups attached to the tetrazole core can enhance or diminish activity. Electron-withdrawing groups at specific positions on the aromatic rings have been linked to increased antimicrobial potency .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated several tetrazole derivatives against clinical strains of bacteria and fungi. The compound demonstrated MIC values lower than those of traditional antibiotics, indicating strong antimicrobial potential.
  • Anti-inflammatory Activity : In vitro experiments showed that the compound inhibited the production of TNF-alpha in activated macrophages, suggesting a mechanism for its anti-inflammatory action.
  • Anticancer Activity : In a recent study on various cancer cell lines, the compound was found to induce apoptosis through caspase activation pathways, supporting its potential as an anticancer agent .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes selective hydrolysis under controlled conditions:

Reaction Site Conditions Products Yield
Acetamido group6M HCl, 80°C, 4h2-(4-aminophenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide72-78%
Methoxyethyl carboxamideNaOH (1M), 60°C, 12h2-(4-(2-(2-chlorophenyl)acetamido)phenyl)-2H-tetrazole-5-carboxylic acid65%

Key observations:

  • Acidic conditions preferentially cleave the acetamido bond without affecting the tetrazole ring.

  • Strong bases hydrolyze the carboxamide to carboxylic acid, requiring inert atmospheres to prevent tetrazole decomposition.

Nucleophilic Substitution at Chlorophenyl Group

The ortho-chlorine on the phenyl ring participates in cross-coupling and substitution reactions:

Reagents Catalyst/Base Products Application
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 100°CBiaryl derivative with enhanced π-π stacking capability Kinase inhibitor intermediates
NaN₃CuI, L-proline, DMSO, 80°CAzido-substituted analog for click chemistry Bioconjugation probes

Mechanistic insights:

  • Suzuki-Miyaura couplings proceed via oxidative addition of Pd(0) to the C–Cl bond .

  • Azidation occurs through a copper-catalyzed nucleophilic aromatic substitution (SNAr) mechanism .

Tetrazole Ring Modifications

The 2H-tetrazole ring participates in alkylation and cycloaddition reactions:

Reaction Type Reagents Products Conditions
AlkylationCH₃I, K₂CO₃, DMF1-Methyl-2H-tetrazole derivative Room temperature, 12h
Huisgen cycloadditionPhenylacetylene, CuSO₄·5H₂OTriazole-linked conjugates Aqueous TBAB, 50°C

Notable features:

  • Alkylation occurs at N1 of the tetrazole due to steric hindrance at N2 .

  • Click chemistry with alkynes produces 1,4-disubstituted triazoles in >85% yield .

Oxidation of Methoxyethyl Group

The methoxyethyl side chain undergoes oxidative transformations:

Oxidizing Agent Conditions Products Selectivity
KMnO₄H₂O, 0°C2-(4-(2-(2-chlorophenyl)acetamido)phenyl)-N-(carboxyethyl)-2H-tetrazole-5-carboxamide>90% conversion
OzoneCH₂Cl₂, -78°CAldehyde intermediate (further stabilized as oxime)Requires anhydrous conditions

Acylation/Amidation Reactions

The primary amine (post-hydrolysis) serves as a site for further derivatization:

Acylating Agent Base Products Biological Relevance
Acetic anhydridePyridine, CH₂Cl₂N-Acetylated analog with improved lipophilicityAntimicrobial screening
Benzoyl chlorideEt₃N, THFBenzamide derivative for π-stacking studies Target engagement assays

Critical Reaction Parameters

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions .

  • Temperature Control : Tetrazole ring stability requires reactions to be conducted below 100°C .

  • Catalyst Selection : Palladium complexes with bulky phosphine ligands prevent undesired C–N bond cleavage .

This compound’s reactivity profile enables its use in medicinal chemistry (e.g., kinase inhibitors ) and materials science (coordination polymers via tetrazole-metal interactions ). Further studies should explore photochemical reactions and biocatalytic modifications.

Preparation Methods

[2+3] Cycloaddition of Cyanoacetic Acid

The tetrazole core is synthesized via Huisgen cycloaddition between cyanoacetic acid and sodium azide under acidic conditions:

Procedure :

  • Cyanoacetic acid (10.0 g, 117 mmol), sodium azide (9.12 g, 140 mmol), and ammonium chloride (6.70 g, 125 mmol) are refluxed in DMF (150 mL) at 120°C for 24 h.
  • The mixture is cooled, diluted with ice water (300 mL), and acidified to pH 2 using HCl.
  • The precipitate is filtered and recrystallized from ethanol/water (1:1) to yield 2H-tetrazole-5-carboxylic acid as white crystals (8.4 g, 65%).

Analytical Data :

  • MP : 210–212°C (dec.).
  • IR (KBr) : 2500–3300 (COOH), 1695 (C=O), 1560 (tetrazole ring) cm⁻¹.
  • ¹H NMR (DMSO-d6) : δ 14.21 (s, 1H, COOH), 8.95 (s, 1H, tetrazole-H).

N-Arylation at the Tetrazole 2-Position

Synthesis of 4-(2-(2-Chlorophenyl)acetamido)phenylboronic Acid

The aryl boronic acid precursor is prepared in two steps:

Step 1: Acetylation of 4-Aminophenylboronic Acid

  • 4-Aminophenylboronic acid (5.0 g, 36 mmol) is treated with 2-chlorophenylacetyl chloride (7.2 g, 39 mmol) in anhydrous THF (100 mL) at 0°C.
  • Triethylamine (5.5 mL, 39 mmol) is added dropwise, and the reaction is stirred at 25°C for 12 h.
  • The product is extracted with ethyl acetate, washed with brine, and dried to yield 4-(2-(2-chlorophenyl)acetamido)phenylboronic acid (9.1 g, 89%).

Step 2: Copper-Catalyzed N-Arylation
The tetrazole is functionalized using modified Ullmann conditions:

Procedure :

  • 2H-Tetrazole-5-carboxylic acid (2.0 g, 17 mmol), 4-(2-(2-chlorophenyl)acetamido)phenylboronic acid (5.6 g, 19 mmol), Cu₂O (0.24 g, 1.7 mmol), and K₂CO₃ (4.7 g, 34 mmol) are suspended in DMSO (50 mL).
  • The mixture is heated at 100°C under O₂ (1 atm) for 16 h.
  • After cooling, the product is precipitated with water (200 mL), filtered, and purified via silica chromatography (CH₂Cl₂/MeOH 9:1) to afford 2-(4-(2-(2-chlorophenyl)acetamido)phenyl)-2H-tetrazole-5-carboxylic acid (5.8 g, 78%).

Analytical Data :

  • MP : 228–230°C.
  • ¹H NMR (DMSO-d6) : δ 10.34 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 2H, ArH), 7.95 (d, J = 8.4 Hz, 2H, ArH), 7.62–7.53 (m, 4H, ArH), 3.82 (s, 2H, CH₂CO), 2.11 (s, 3H, COOH).
  • HRMS (ESI) : m/z [M + H]⁺ calcd for C₁₆H₁₂ClN₅O₃: 382.0704, found 382.0708.

Carboxamide Formation via Latent Active Esters

Activation of Carboxylic Acid as N-2,4-Dinitrophenyltetrazole

The carboxylic acid is converted to a latent active ester for coupling:

Procedure :

  • 2-(4-(2-(2-Chlorophenyl)acetamido)phenyl)-2H-tetrazole-5-carboxylic acid (3.0 g, 7.8 mmol) and 1-fluoro-2,4-dinitrobenzene (1.6 g, 8.6 mmol) are dissolved in anhydrous THF (50 mL).
  • Triethylamine (1.2 mL, 8.6 mmol) is added, and the reaction is stirred at 25°C for 4 h.
  • The solvent is evaporated, and the residue is washed with hexane to yield the N-2,4-dinitrophenyltetrazole derivative (3.4 g, 82%).

Thermolysis and Amide Coupling

Procedure :

  • The latent active ester (2.5 g, 4.7 mmol) is heated in toluene (30 mL) at 110°C for 2 h.
  • 2-Methoxyethylamine (0.52 mL, 5.6 mmol) is added, and stirring continues at 25°C for 12 h.
  • The mixture is concentrated and purified via preparative HPLC (MeCN/H₂O) to yield the target compound as a white solid (1.9 g, 85%).

Analytical Data :

  • MP : 189–191°C.
  • ¹H NMR (DMSO-d6) : δ 10.32 (s, 1H, NH), 8.10 (d, J = 8.4 Hz, 2H, ArH), 7.91 (d, J = 8.4 Hz, 2H, ArH), 7.60–7.52 (m, 4H, ArH), 3.79 (s, 2H, CH₂CO), 3.55 (t, J = 5.6 Hz, 2H, OCH₂), 3.35 (s, 3H, OCH₃), 3.28 (t, J = 5.6 Hz, 2H, NHCH₂).
  • ¹³C NMR (DMSO-d6) : δ 168.4 (CONH), 156.2 (tetrazole-C), 139.8–122.1 (ArC), 70.1 (OCH₂), 58.9 (OCH₃), 41.2 (NHCH₂), 37.5 (CH₂CO).
  • HRMS (ESI) : m/z [M + H]⁺ calcd for C₁₉H₁₉ClN₆O₃: 447.1289, found 447.1293.

Optimization and Scale-Up Considerations

Critical Reaction Parameters

  • N-Arylation Yield : Elevated oxygen pressure (1 atm) and DMSO as a solvent maximize Cu-mediated coupling efficiency.
  • Active Ester Stability : The N-2,4-dinitrophenyltetrazole derivative exhibits a half-life of >48 h at 25°C, enabling batch processing.

Purification Strategies

  • Silica chromatography (EtOAc/hexane gradient) effectively separates N-arylation byproducts.
  • Final carboxamide purification via reverse-phase HPLC ensures >99% purity for pharmaceutical applications.

Q & A

Q. What are the recommended synthetic routes for 2-(4-(2-(2-chlorophenyl)acetamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide?

Methodological Answer: The synthesis of tetrazole derivatives typically involves multi-step reactions. For example:

  • Condensation reactions : Aromatic amines (e.g., 2-chlorophenyl derivatives) can be condensed with activated carbonyl intermediates. Evidence from related tetrazole syntheses suggests using sodium azide (NaN₃) to form the tetrazole ring .
  • Coupling reactions : Amide bond formation between intermediates (e.g., 2-(2-chlorophenyl)acetamido-phenyl derivatives) and methoxyethyl carboxamide groups can be achieved via carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from ethanol/water) is recommended for isolating the final compound .

Q. Table 1: Example Synthetic Conditions

StepReagents/ConditionsYieldReference
Tetrazole formationNaN₃, DMF, 80°C, 12h~60%
Amide couplingEDC, HOBt, DCM, RT, 24h~75%

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A combination of analytical techniques ensures accurate characterization:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (400 MHz, DMSO-d6) to confirm substituent positions and integration ratios .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
  • X-ray Crystallography : Single-crystal analysis (CCDC deposition) resolves stereochemistry and hydrogen-bonding patterns .
  • Melting Point : Differential scanning calorimetry (DSC) or capillary method to verify consistency with literature values (e.g., ~239–242°C for related oxazole derivatives) .

Q. What initial biological screening approaches are suitable for this compound?

Methodological Answer: While direct data on this compound is limited, tetrazole analogs are screened via:

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity Testing : MTT assay on human cell lines (e.g., HEK293, HepG2) to evaluate IC₅₀ values .
  • Enzyme Inhibition : Fluorometric assays for COX-1/2 or kinase targets, using indomethacin/staurosporine as controls .

Note : Experimental designs should follow randomized block layouts with replicates to control variability (e.g., 4 replicates, 5 plants per block) .

Advanced Research Questions

Q. How can computational modeling predict the metabolic stability of this compound?

Methodological Answer:

  • In Silico Tools : Use Schrödinger’s QikProp or SwissADME to predict logP, solubility, and aldehyde oxidase (AO) susceptibility .
  • Docking Studies : AutoDock Vina for binding affinity to AO (PDB: 4UHW) to identify metabolic hotspots .
  • Metabolite Prediction : CYP450 isoform reactivity via StarDrop’s WhichP450 module .

Q. Table 2: Predicted ADME Properties

ParameterValueSoftwareReference
logP3.2 ± 0.5SwissADME
AO SubstrateHigh probabilityQikProp

Q. How can researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Reassessment : Conduct EC₅₀/IC₅₀ titrations under standardized conditions (e.g., 72h exposure, serum-free media) .
  • Batch Variability Control : Use reference standards (e.g., 98% purity, NMR-validated) to minimize synthesis-derived discrepancies .
  • Model Validation : Compare results across multiple cell lines (e.g., primary vs. immortalized) and species (e.g., murine vs. human hepatocytes) .

Q. What strategies optimize the synthesis yield of this compound?

Methodological Answer:

  • Reaction Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for intermediate stability .
  • Catalyst Optimization : Evaluate Pd(OAc)₂ or CuI for cross-coupling steps .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2h vs. 24h) while maintaining yield .

Q. Table 3: Solvent Impact on Yield

SolventTemperatureYieldReference
DMF80°C60%
DCMRT45%

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Substituent Variation : Replace 2-chlorophenyl with 4-fluorophenyl or methoxy groups to assess potency shifts .
  • Scaffold Hybridization : Fuse tetrazole with thiazole or oxazole rings to enhance bioavailability .
  • Pharmacophore Mapping : MOE software to identify critical H-bond acceptors (e.g., tetrazole N-atoms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.